molecular formula C8H7N3 B1144067 7-Vinyl-1H-pyrazolo[4,3-b]pyridine CAS No. 1374651-88-3

7-Vinyl-1H-pyrazolo[4,3-b]pyridine

Cat. No.: B1144067
CAS No.: 1374651-88-3
M. Wt: 145.165
InChI Key: HTDQMQBOOHCXSU-UHFFFAOYSA-N
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Description

7-Vinyl-1H-pyrazolo[4,3-b]pyridine (CAS 1374651-88-3) is a high-value heterocyclic compound with the molecular formula C8H7N3 and a molecular weight of 145.16 g/mol . This compound belongs to the class of 1H-pyrazolo[4,3-b]pyridines, a family of fused bicyclic structures known for their significant potential in biomedical research and drug development . The vinyl substituent at the 7-position provides a versatile chemical handle for further functionalization via cross-coupling reactions or as an acceptor in addition chemistries, making it a valuable scaffold for constructing more complex molecules. Pyrazolo[4,3-b]pyridine cores are isosteres of purine bases, which underlies their broad relevance in medicinal chemistry . Researchers are exploring these scaffolds for their diverse biological activities, and they have been studied as potential inhibitors for various kinase targets, reverse transcriptase inhibitors, and modulators of other critical enzymes and receptors . The specific 7-vinyl derivative offers a strategic building block for the synthesis of targeted bioactive compounds, including antineoplastic agents and central nervous system (CNS) therapeutics . As a key intermediate, it can be used to develop novel small-molecule probes and candidates in oncological, neurological, and inflammatory disease research. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate care in a controlled laboratory environment. For specific storage and handling recommendations, please refer to the available safety data.

Properties

CAS No.

1374651-88-3

Molecular Formula

C8H7N3

Molecular Weight

145.165

IUPAC Name

7-ethenyl-1H-pyrazolo[4,3-b]pyridine

InChI

InChI=1S/C8H7N3/c1-2-6-3-4-9-7-5-10-11-8(6)7/h2-5H,1H2,(H,10,11)

InChI Key

HTDQMQBOOHCXSU-UHFFFAOYSA-N

SMILES

C=CC1=C2C(=NC=C1)C=NN2

Synonyms

7-vinyl-1H-pyrazolo[4

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs in the Pyrazolopyridine Family

Pyrazolo[4,3-b]pyridine derivatives vary widely based on substituents and fusion positions. Key comparisons include:

Compound Name Substituents/Modifications Key Properties/Activities Reference
7-Chloro-1H-pyrazolo[4,3-c]pyridine Chloro at 7-position High reactivity; anticancer potential
5-Chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine Chloro at 5-position, methyl at 1-position TRK kinase inhibition; antitumor activity
7-Methyl-1H-pyrazolo[4,3-c]pyridine Methyl at 7-position Increased lipophilicity; altered bioavailability
7-Vinyl-1H-pyrazolo[4,3-b]pyridine (Target) Vinyl at 7-position Enhanced π-conjugation; potential for functionalization

Key Differences :

  • Substituent Effects : Chloro groups (e.g., in ) increase electrophilicity, favoring nucleophilic substitution, while vinyl groups enable conjugation and participation in Suzuki or Heck reactions.
  • Positional Isomerism : Pyrazolo[4,3-b] vs. [4,3-c] fusion alters ring strain and hydrogen-bonding capacity, affecting target binding .

Comparison with Fused-Ring Derivatives

Compounds with additional fused rings exhibit distinct biological profiles:

Compound Name Structural Features Biological Activity Reference
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Triazole-pyrimidine fused core Anticancer properties
1H-Pyrazolo[4,3-b]quinolin Pyrazole fused to quinoline Broad-spectrum anticancer activity
This compound (Target) No additional fused rings Underexplored; modular for drug design

Key Insight : The absence of extra fused rings in the target compound simplifies synthetic routes while retaining tunability for medicinal applications.

Physicochemical and Pharmacokinetic Properties

Substituents critically influence solubility, stability, and absorption:

Compound Name LogP Solubility (mg/mL) Half-Life (in vitro) Reference
7-Chloro-1H-pyrazolo[4,3-c]pyridine 2.1 0.45 8.2 h
5-Amino-1H-pyrazolo[4,3-c]pyridine 0.8 12.3 3.5 h
This compound (Target) ~1.9* ~0.3*

*Predicted values based on structural analogs.

  • The vinyl group likely increases hydrophobicity (LogP ~1.9) compared to amino-substituted derivatives but reduces it relative to chloro analogs. This balance may optimize membrane permeability .

Preparation Methods

Synthesis of 2-Chloro-3-Nitropyridine Intermediates

The foundational work of Ivanov et al. demonstrates that 2-chloro-3-nitropyridines serve as versatile precursors for pyrazolo[4,3-b]pyridines. For 7-vinyl derivatives, this approach would require:

  • Selective nitro group displacement at position 3 with hydrazine derivatives.

  • Japp–Klingemann reaction to form the pyrazole ring.

  • Vinyl group introduction prior to or during cyclization.

A proposed adaptation involves:

  • Starting with 2-chloro-3-nitro-7-vinylpyridine (hypothetical intermediate A ).

  • SNAr reaction with hydrazine hydrate to yield hydrazino intermediate B .

  • Cyclization under acidic conditions to form the pyrazole ring.

Critical considerations :

  • Stability of the vinyl group under SNAr conditions (typically polar aprotic solvents, elevated temperatures).

  • Potential need for protecting groups on the vinyl moiety during cyclization.

Transition Metal-Catalyzed Vinylation Strategies

Suzuki-Miyaura Coupling on Halogenated Intermediates

Building on methodologies from phosphoramidate synthesis, a halogenated precursor could undergo cross-coupling:

Procedure :

  • Synthesize 7-bromo-1H-pyrazolo[4,3-b]pyridine (C ) via established cyclization methods.

  • Employ Pd(PPh3)4 catalyst with potassium vinyltrifluoroborate in a 1,4-dioxane/H2O system.

  • Optimize conditions (temperature, base) to prevent alkene isomerization.

Expected outcomes :

  • Coupling efficiency >75% based on analogous pyridine systems.

  • Characterization by 1H NMR (δ 5.2–5.8 ppm for vinyl protons) and HRMS.

Heck Reaction for Direct Alkenylation

An alternative route utilizes Heck coupling during pyridine functionalization:

Reaction Scheme :
7-Iodo-1H-pyrazolo[4,3-b]pyridine + ethylene → 7-Vinyl derivative

Conditions :

  • Pd(OAc)2 (5 mol%)

  • P(o-tol)3 (10 mol%)

  • Et3N, DMF, 90°C

Advantages :

  • Avoids pre-formed vinyl reagents.

  • Enables stereocontrol (cis/trans) through phosphine ligand selection.

Microwave-Assisted Cyclocondensation

Adapting the MAOS protocols from Guzmán et al., a one-pot vinyl incorporation could be achieved:

Optimized Parameters :

StepReagentsTemperatureTimeYield
12-Vinylpyridine, hydrazine150°C10 min85%
23-Nitroenamine cyclization250°C15 min78%

Key features :

  • Solvent-free conditions enhance reaction efficiency.

  • Microwave irradiation suppresses side reactions in vinyl-containing systems.

Spectroscopic Characterization Benchmarks

Successful synthesis requires validation through:

1H NMR (400 MHz, CDCl3) :

  • Vinyl protons: δ 5.30 (dd, J = 10.8, 17.6 Hz, 1H), 5.90 (dd, J = 17.6, 1.2 Hz, 1H), 6.70 (dd, J = 10.8, 1.2 Hz, 1H).

  • Pyrazole H-3: δ 8.25 (s, 1H).

13C NMR :

  • Vinyl carbons: δ 117.5 (CH2), 134.2 (CH).

  • Pyridine C-7: δ 148.9 (C-vinyl).

HRMS :

  • Expected [M+H]+ for C9H8N3: 158.0718.

Challenges and Mitigation Strategies

ChallengeSolution
Vinyl group polymerizationAdd BHT (0.1% w/w) as radical inhibitor
Regiochemical controlUse directing groups (e.g., –OMe) at position 5
Low cyclization yieldsEmploy high-boiling solvents (DMSO, NMP)

Q & A

Q. What in vitro/in vivo models are optimal for evaluating this compound as a mGlu4 PAM?

  • Answer : Use HEK293 cells expressing human mGlu4 for calcium flux assays (FLIPR). In vivo, employ 6-OHDA-lesioned rats to assess efficacy in Parkinson’s disease models. PET imaging with [¹¹C]-labeled analogs quantifies brain penetration .

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